

# Diprotin A TFA CAS number 209248-71-5.

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## Compound of Interest

Compound Name: *Diprotin A TFA*

Cat. No.: *B2923929*

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An In-Depth Technical Guide to **Diprotin A TFA** (CAS: 209248-71-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diprotin A is a tripeptide (Ile-Pro-Ile) originally isolated from *Bacillus cereus* that functions as a potent and competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV).<sup>[1][2]</sup> The trifluoroacetate (TFA) salt, identified by CAS number 209248-71-5, is a common formulation used in research settings to improve the handling and solubility of the peptide.<sup>[3][4][5]</sup> DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).<sup>[6][7]</sup> By inhibiting DPP-IV, Diprotin A prolongs the activity of these incretins, making it a valuable tool for research in type 2 diabetes, stem cell biology, and vascular permeability.<sup>[1][8][9]</sup>

## Physicochemical Properties

The properties of Diprotin A and its TFA salt are crucial for experimental design, including solvent selection and storage conditions.

Property	Diprotin A	Diprotin A TFA
CAS Number	90614-48-5 <a href="#">[8]</a>	209248-71-5 <a href="#">[3]</a>
Sequence	H-Ile-Pro-Ile-OH (IPI) <a href="#">[5]</a> <a href="#">[8]</a>	H-Ile-Pro-Ile-OH • TFA
Molecular Formula	C <sub>17</sub> H <sub>31</sub> N <sub>3</sub> O <sub>4</sub> <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>	C <sub>19</sub> H <sub>32</sub> F <sub>3</sub> N <sub>3</sub> O <sub>6</sub> <a href="#">[3]</a>
Molecular Weight	341.45 g/mol <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>	455.47 g/mol <a href="#">[3]</a>
Purity	≥95% to ≥98% (HPLC) <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Varies by supplier
Appearance	White to off-white crystalline solid <a href="#">[10]</a>	Lyophilized powder <a href="#">[5]</a>
Solubility	Soluble in water (up to 100 mM), DMSO (~25 mg/mL), DMF (~33 mg/mL), and ethanol (~10 mg/mL). <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[12]</a>	Enhanced solubility in aqueous solutions. <a href="#">[5]</a>
Storage	Store at -20°C for long-term stability (≥4 years). <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> Aqueous solutions should be used within a day. <a href="#">[10]</a>	Store lyophilized powder at or below -20°C. <a href="#">[3]</a> <a href="#">[5]</a> Stock solutions in DMSO can be stored at -80°C for up to 6 months. <a href="#">[3]</a> <a href="#">[12]</a>

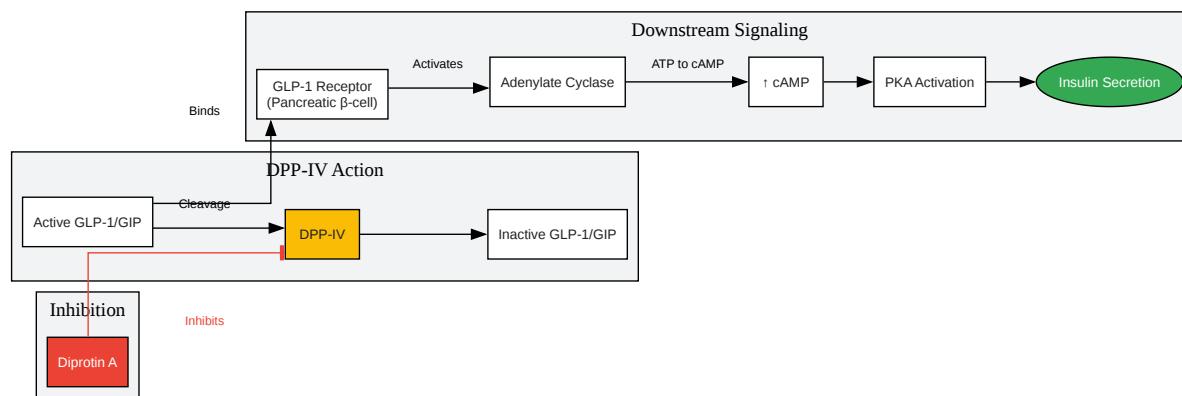
## Mechanism of Action

Diprotin A exhibits its biological effects primarily through the inhibition of DPP-IV, which in turn modulates multiple signaling pathways.

## Inhibition of DPP-IV and Regulation of the Incretin System

DPP-IV is the primary enzyme responsible for the degradation and inactivation of incretin hormones, GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[\[7\]](#) These hormones are released from the gut in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells.[\[6\]](#)[\[13\]](#) Diprotin A competitively inhibits

DPP-IV, preventing the cleavage of GLP-1 and GIP.[1][8] This extends the half-life of active incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[13]

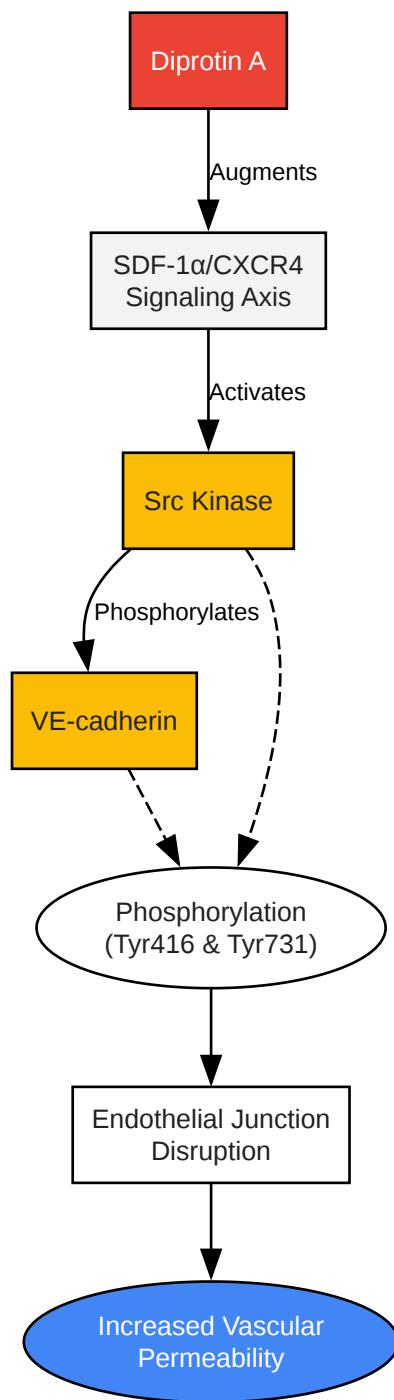


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Fig. 1: Diprotin A inhibits DPP-IV, enhancing GLP-1 signaling.

## Modulation of Vascular Permeability

Beyond its role in glucose metabolism, Diprotin A has been shown to influence vascular permeability.[8][12] Studies indicate that it can induce the phosphorylation of Src kinase and vascular endothelium (VE)-cadherin.[8][12] This action disrupts endothelial cell junctions and increases vascular leakage in the retina, a process mediated by the augmentation of the SDF-1 $\alpha$ /CXCR4 signaling pathway.[12]



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Fig. 2: Pathway of Diprotin A-induced vascular permeability.

## Quantitative Biological Data

The inhibitory potency of Diprotin A against DPP-IV has been quantified in various studies, with the half-maximal inhibitory concentration (IC<sub>50</sub>) being a key metric.

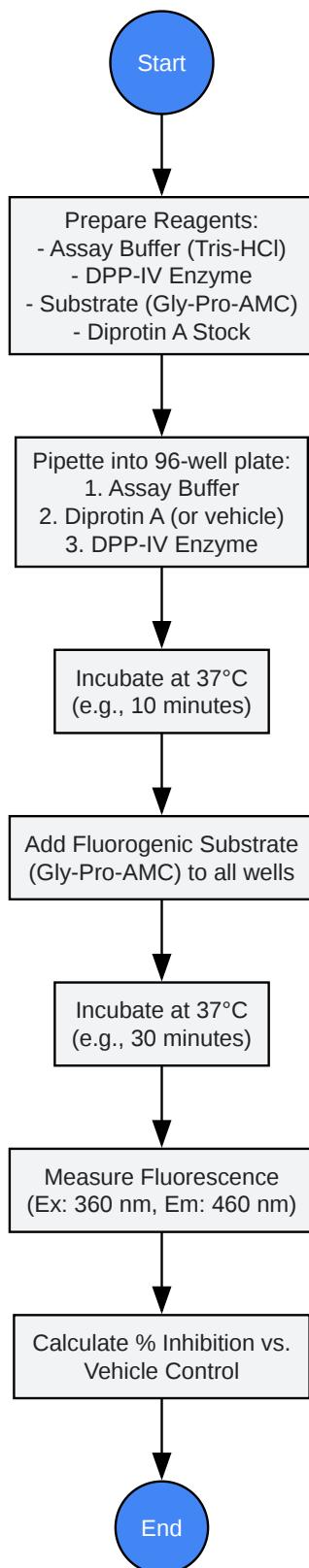
Parameter	Value	Organism/System	Reference
IC <sub>50</sub>	1.1 µg/mL (~3.22 µM)	Not Specified	<a href="#">[9]</a>
IC <sub>50</sub>	1.543 µg/mL (~4.52 µM)	Not Specified	<a href="#">[14]</a>
IC <sub>50</sub>	0.5 mg/mL (~1464 µM)	Not Specified	<a href="#">[15]</a>

Note: IC<sub>50</sub> values can vary significantly based on assay conditions, substrate concentration, and enzyme source.

## Experimental Protocols

### In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is a representative method for screening DPP-IV inhibitors like Diprotin A, adapted from commercially available kits and published methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Fig. 3: General workflow for a DPP-IV fluorometric inhibition assay.

**Methodology:**

- Reagent Preparation:
  - Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[16]
  - Dilute human recombinant DPP-IV enzyme in the assay buffer to the desired final concentration (e.g., 17.34 µU/µL).[15]
  - Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[16]
  - Prepare a stock solution of **Diprotin A TFA** in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.[12]
- Assay Procedure (96-well plate format):
  - Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the Diprotin A dilution to triplicate wells.[16]
  - 100% Activity Control: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent vehicle.[16]
  - Background Wells: Add 40 µL of assay buffer and 10 µL of the solvent vehicle (no enzyme).[16]
- Incubation: Incubate the plate at 37°C for 10-20 minutes.[15]
- Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
- Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
- Data Analysis:

- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each Diprotin A concentration using the formula: % Inhibition =  $[1 - (\text{Inhibitor Sample Rate} / \text{Control Rate})] * 100$
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

## In Vivo Vascular Permeability Study in Mice

This protocol is based on a study investigating the effects of Diprotin A on retinal vascular leakage.[\[12\]](#)

Methodology:

- Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
- Compound Administration:
  - Administer Diprotin A via intraperitoneal injection at a dosage of 70 µg/kg.[\[12\]](#)
  - The dosing regimen is twice daily for a period of 7 days.[\[12\]](#)
  - A control group should receive vehicle injections on the same schedule.
- Assessment of Vascular Leakage (Evans Blue Assay):
  - At the end of the treatment period, anesthetize the mice.
  - Inject Evans blue dye (a fluorescent tracer that binds to albumin) intravenously and allow it to circulate for a specified time (e.g., 2 hours).
  - Perfuse the animals with saline to remove intravascular dye.
  - Dissect the retinas and incubate them in formamide to extract the extravasated dye.
  - Quantify the extracted dye by measuring its absorbance or fluorescence and normalize it to the dry weight of the tissue.

- Molecular Analysis:
  - Collect retinal tissue from a separate cohort of treated and control animals.
  - Prepare protein lysates for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.[12]

## Research Applications

- Diabetes Research: As a potent DPP-IV inhibitor, Diprotin A is a standard control compound for screening new anti-diabetic drugs and for studying the physiological roles of the incretin system.[14]
- Stem Cell Biology: Diprotin A has been shown to increase the number of viable long-term repopulating hematopoietic stem cells when harvesting mouse bone marrow.[8][9] It also enhances the chemotaxis of embryonic stem cells.[9]
- Vascular Biology: The compound is used to investigate signaling pathways involved in vascular permeability and endothelial barrier function, particularly in the context of diabetic retinopathy.[12]

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